molecular formula C8H8Br2O2 B1590952 2,3-Dibromo-1,4-dimethoxybenzene CAS No. 5030-61-5

2,3-Dibromo-1,4-dimethoxybenzene

Cat. No.: B1590952
CAS No.: 5030-61-5
M. Wt: 295.96 g/mol
InChI Key: VKYGKMRHYONFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-1,4-dimethoxybenzene is a chemical compound with the molecular formula C8H8Br2O2 . It has a molecular weight of 295.96 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms and two methoxy groups attached to it . The average mass of the molecule is 295.956 Da, and the monoisotopic mass is 293.889099 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 295.96 . The compound is sealed and stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

2,3-Dibromo-1,4-dimethoxybenzene and its derivatives are valuable precursors for various organic transformations, particularly in reactions involving the formation of benzynes. Studies have shown efficient methods for synthesizing these derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011). Additionally, the synthesis of ditopic ligands, which feature chelating pockets on a protected o-hydroquinone core, utilizes 1,2-Dibromo-4,5-dimethoxybenzene (Chuong et al., 2013).

Applications in Battery Technology

Dimethoxybenzene derivatives, including this compound, are explored for their applications in battery technology. They are used as redox shuttles for overcharge protection in lithium-ion batteries. Their solubility and stability in the charged state make them suitable for practical applications in commercial rechargeable batteries (Feng, Ai, Cao, & Yang, 2007).

Redox Flow Batteries

1,4-Dimethoxybenzene derivatives are considered as catholyte materials for non-aqueous redox flow batteries due to their high open-circuit potentials and electrochemical reversibility. The chemical stability of these materials in their oxidized forms is crucial, and novel molecules with greater solubility and superior stability have been developed (Zhang et al., 2017).

Electron Transfer Studies

Research on various radical cations, including those with terminal 1,4-dimethoxybenzene units, has contributed significantly to understanding intramolecular electronic interactions. These studies are crucial for advancing knowledge in fields like organic electronics and molecular engineering (Wartini, Staab, & Neugebauer, 1998).

Bromination and Conversion Studies

The NBS bromination of dimethoxybenzene derivatives, including the transformation of these compounds into various synthetically useful products, is an area of research that has provided valuable insights for organic synthesis. For instance, the study of regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones highlights the versatility of these compounds in synthetic chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).

Safety and Hazards

The safety data sheet for 2,3-Dibromo-1,4-dimethoxybenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-1,4-dimethoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity . This interaction is crucial as PTP1B is involved in the regulation of insulin signaling and other cellular processes. Additionally, this compound has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the expression of antioxidant enzymes such as TrxR1 and HO-1 in HaCaT keratinocytes, thereby protecting cells from oxidative damage . Furthermore, this compound induces apoptosis in leukemia K562 cells, highlighting its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits protein tyrosine phosphatase 1B (PTP1B) by binding to its active site, thereby preventing the dephosphorylation of its substrates . This inhibition leads to enhanced insulin signaling and other downstream effects. Additionally, this compound modulates the expression of genes involved in antioxidant defense, contributing to its protective effects against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments is essential for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2,3-dibromo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYGKMRHYONFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564931
Record name 2,3-Dibromo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5030-61-5
Record name 2,3-Dibromo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-1,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-1,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-1,4-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-1,4-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
2,3-Dibromo-1,4-dimethoxybenzene
Reactant of Route 6
2,3-Dibromo-1,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.